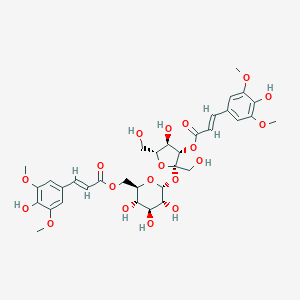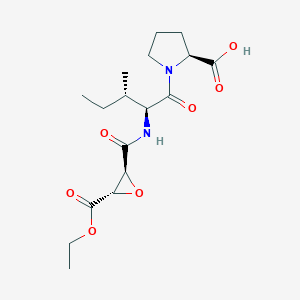![molecular formula C21H26N2O3 B236756 4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, IBMPBD, and is a member of the benzamide family of compounds. IBMPBD has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of IBMPBD is complex and not fully understood. However, it is known to have an inhibitory effect on certain enzymes, including phosphodiesterases and tyrosine kinases. This inhibition can lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
IBMPBD has been found to have a range of biochemical and physiological effects. These effects include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology. IBMPBD has also been found to have an anti-inflammatory effect, making it a potential therapeutic agent for certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
IBMPBD has several advantages as a tool for scientific research. It is a highly specific inhibitor of certain enzymes, making it useful for studying their function and regulation. IBMPBD is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to the use of IBMPBD in lab experiments. Its effects may be context-dependent, and it may not be effective in all systems or under all conditions.
Zukünftige Richtungen
There are several potential future directions for research on IBMPBD. One area of interest is the development of new methods for synthesizing and purifying this compound. Another area of research is the identification of new targets for IBMPBD inhibition, which could lead to the development of new therapeutic agents. Finally, further studies are needed to fully understand the mechanisms of action and physiological effects of IBMPBD, which could have implications for a range of biological processes.
Synthesemethoden
The synthesis of IBMPBD is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-isobutoxyaniline and 4-morpholinecarboxylic acid in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
IBMPBD has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the mechanisms of action of various biological processes. IBMPBD has been found to have an inhibitory effect on certain enzymes, making it useful for studying their function and regulation.
Eigenschaften
Produktname |
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide |
|---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)15-26-18-9-7-17(8-10-18)21(24)22-19-5-3-4-6-20(19)23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
GCCLFVRRMIYJSQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)



![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)

![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)


![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)